2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central imidazole ring substituted with two naphthalen-1-yl phenyl groups and two methyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-yl phenyl ketone with an appropriate amine under acidic conditions, followed by cyclization to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in designing bioactive molecules and studying protein-ligand interactions.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: This compound shares structural similarities but differs in its electronic properties and applications.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds have similar naphthalene substitutions but differ in their core structures and photophysical properties.
Uniqueness
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole stands out due to its unique combination of structural features, making it highly versatile in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in electronic materials highlight its distinctiveness .
Properties
CAS No. |
643029-54-3 |
---|---|
Molecular Formula |
C37H28N2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2,2-dimethyl-4,5-bis(4-naphthalen-1-ylphenyl)imidazole |
InChI |
InChI=1S/C37H28N2/c1-37(2)38-35(29-21-17-27(18-22-29)33-15-7-11-25-9-3-5-13-31(25)33)36(39-37)30-23-19-28(20-24-30)34-16-8-12-26-10-4-6-14-32(26)34/h3-24H,1-2H3 |
InChI Key |
HHYKNFMVZOEZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(C(=N1)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.